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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B612281

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tyrosine kinase inhibitor CEP-28122's
performance against its primary target, Anaplastic Lymphoma Kinase (ALK), and a panel of
other tyrosine kinases. The information presented is supported by experimental data to validate
the specificity of CEP-28122.

Executive Summary

CEP-28122 is a potent and highly selective, orally bioavailable inhibitor of Anaplastic
Lymphoma Kinase (ALK) with an IC50 of 1.9 nM in recombinant enzyme assays.[1]
Constitutive ALK activity is a known oncogenic driver in several cancers, including anaplastic
large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2] CEP-
28122 has demonstrated dose-dependent antitumor activity in preclinical models of these ALK-
positive cancers.[2] This guide delves into the specificity of CEP-28122 by comparing its
inhibitory activity against ALK to a broad range of other tyrosine kinases.

Data Presentation: Kinase Specificity Profile of CEP-
28122

The following table summarizes the inhibitory activity of CEP-28122 against its primary target,
ALK, and other selected tyrosine kinases. The data is compiled from in vitro kinase assays.
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Receptor Tyrosine
FItl (VEGFR1) - <50% Ki
inase

Receptor Tyrosine
Flt3 - <50% ]
Kinase

Note: A comprehensive screen of CEP-28122 against a panel of 259 kinases at 1 uM showed
that the vast majority of kinases were inhibited by less than 50%. The table highlights some of
the most significantly inhibited off-target kinases and other notable kinases.

Experimental Protocols

1. Recombinant ALK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer
- TR-FRET)

This assay was utilized to determine the IC50 value of CEP-28122 against recombinant ALK.

o Materials: Recombinant ALK kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP,
europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-
APC).

e Procedure:

o The kinase reaction is performed by incubating the recombinant ALK enzyme with the
biotinylated substrate and ATP in a kinase reaction buffer.

o CEP-28122 is added at varying concentrations to determine its inhibitory effect.
o The reaction is allowed to proceed for a specified time at room temperature.

o The reaction is stopped, and the detection reagents (europium-labeled anti-
phosphotyrosine antibody and SA-APC) are added.

o After an incubation period, the TR-FRET signal is measured. The signal is proportional to
the amount of phosphorylated substrate.
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o IC50 values are calculated by plotting the percent inhibition against the logarithm of the
inhibitor concentration.

2. Kinase Selectivity Profiling (Radiometric Assay)

The specificity of CEP-28122 was evaluated against a broad panel of protein kinases using a
radiometric assay format.

e Principle: This assay measures the transfer of a radiolabeled phosphate group from
[y-33P]JATP to a specific peptide substrate by the kinase.

e Procedure:

[¢]

The individual kinase is incubated with its specific peptide substrate, [y-33P]ATP, and the
test compound (CEP-28122 at 1 uM).

o The reaction is carried out for a defined period at room temperature.

o The reaction is then stopped, and the phosphorylated substrate is separated from the
residual [y-33P]ATP, typically by filtration and capture onto a phosphocellulose membrane.

o The amount of radioactivity incorporated into the substrate is quantified using a
scintillation counter.

o The percent inhibition is calculated by comparing the radioactivity in the presence of the
inhibitor to the control (vehicle-treated) reaction.
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Caption: Downstream signaling pathways activated by ALK.

Experimental Workflow for Kinase Selectivity Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma
kinase with antitumor activity in experimental models of human cancers - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Validating CEP-28122 Specificity Against Other
Tyrosine Kinases: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612281#validating-cep-28122-specificity-against-
other-tyrosine-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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